molecular formula C27H36N6O3S B1684426 Fedratinib CAS No. 936091-26-8

Fedratinib

Numéro de catalogue: B1684426
Numéro CAS: 936091-26-8
Poids moléculaire: 524.7 g/mol
Clé InChI: JOOXLOJCABQBSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fedratinib est un inhibiteur de petite molécule principalement utilisé dans le traitement de la myélofibrose, un type de cancer de la moelle osseuse. Il est commercialisé sous le nom de marque Inrebic. This compound agit comme un inhibiteur sélectif de la Janus kinase 2 (JAK2), une protéine qui joue un rôle crucial dans les voies de signalisation impliquées dans la production et la croissance des cellules sanguines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Fedratinib est synthétisé par un processus en plusieurs étapes impliquant plusieurs intermédiaires clésLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour s'assurer que le produit final répond aux spécifications requises pour une utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Fedratinib subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés déshydroxylés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la Janus kinase 2 (JAK2). JAK2 est une tyrosine kinase qui joue un rôle essentiel dans les voies de signalisation impliquées dans la production et la croissance des cellules sanguines. En inhibant JAK2, le this compound empêche la phosphorylation des protéines de transduction du signal et d'activation de la transcription (STAT), ce qui inhibe à son tour la division cellulaire et induit l'apoptose. Ce mécanisme est particulièrement efficace dans le traitement de la myélofibrose, où JAK2 est souvent hyperactif .

Applications De Recherche Scientifique

Myelofibrosis Treatment

Fedratinib has been evaluated extensively in clinical trials for its effectiveness in treating myelofibrosis. Notable findings include:

  • In a Phase 3 trial (JAKARTA) , patients receiving this compound achieved a spleen volume reduction of at least 35% at 24 weeks in 36% and 40% of those treated with 400 mg and 500 mg doses, respectively, compared to only 1% in the placebo group (P < .001) .
  • A Phase 2 study reported promising results in patients with myelodysplastic syndromes/myeloproliferative neoplasms (MDS/MPN), indicating that this compound could be beneficial for patients with proliferative features .

Safety Profile

While this compound offers significant benefits, it is also associated with adverse effects. Common treatment-emergent adverse events include:

  • Anemia : Reported in approximately 29% of patients.
  • Gastrointestinal symptoms : Such as diarrhea (37.5%), nausea (25%), and constipation (37.5%) .
  • Hematologic toxicities : Grade 4 neutropenia was observed in some cases but typically resolved with treatment adjustments .

In rare instances, cases of Wernicke's encephalopathy have been reported, necessitating monitoring of thiamine levels during treatment .

Comparative Studies

This compound has been compared with other JAK inhibitors, notably ruxolitinib. Key findings include:

  • This compound demonstrated comparable efficacy to ruxolitinib but with a different safety profile and mechanism of action. It showed effectiveness regardless of JAK2 mutation status, making it suitable for a broader patient population .
  • In head-to-head comparisons, this compound exhibited similar reductions in spleen size and symptom burden as ruxolitinib but may offer advantages in specific patient subgroups .

Case Studies and Clinical Trials

Numerous clinical trials have validated the use of this compound across various patient demographics:

StudyPatient PopulationOutcome MeasuresResults
JAKARTAIntermediate-2 or high-risk myelofibrosisSpleen volume reduction (≥35%)36% (400 mg), 40% (500 mg) vs. 1% placebo
Phase II MDS/MPN StudyPatients with MDS/MPNSafety and efficacyAnemia (29%), diarrhea (37.5%), promising clinical efficacy
Comparative Study with RuxolitinibMyelofibrosis patientsSpleen size and symptom burdenComparable efficacy; broader applicability for this compound

Mécanisme D'action

Fedratinib exerts its effects by inhibiting the activity of Janus kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a critical role in the signaling pathways involved in the production and growth of blood cells. By inhibiting JAK2, this compound prevents the phosphorylation of signal transducer and activator of transcription (STAT) proteins, which in turn inhibits cell division and induces apoptosis. This mechanism is particularly effective in treating myelofibrosis, where JAK2 is often hyperactive .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du this compound

This compound est unique par sa sélectivité pour JAK2 par rapport aux autres membres de la famille JAK, ce qui peut entraîner un profil d'effets secondaires différent par rapport aux autres inhibiteurs de JAK. De plus, le this compound a montré son efficacité chez les patients résistants ou intolérants au ruxolitinib, ce qui en fait une option précieuse pour le traitement de deuxième intention .

Activité Biologique

Fedratinib is a selective Janus kinase 2 (JAK2) inhibitor that has been approved for the treatment of myelofibrosis (MF), a type of blood cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated biomarker changes.

This compound primarily inhibits JAK2, which is crucial in the signaling pathways for hematopoiesis and immune response. Its mechanism involves blocking the phosphorylation of signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5, which are involved in cell proliferation and survival. Additionally, this compound has off-target effects, notably against bromodomain-containing protein 4 (BRD4), which may enhance its therapeutic efficacy by reducing inflammation and reversing bone marrow fibrosis .

Phase II Studies

The JAKARTA2 study evaluated this compound in patients with MF who were either naive to JAK inhibitors or had previously been treated with ruxolitinib. Patients received a starting dose of 400 mg/day. The study demonstrated significant reductions in spleen volume and improvements in symptoms associated with MF. Key findings included:

  • Spleen Volume Reduction : Approximately 50% of patients achieved a ≥35% reduction in spleen volume after 24 weeks.
  • Symptom Improvement : Patients reported substantial decreases in MF-related symptoms such as fatigue and night sweats .

Cytokine Changes Correlating with Clinical Response

Research indicates that this compound induces significant changes in cytokine profiles that correlate with clinical outcomes. In a study analyzing cytokine levels before and after treatment, notable findings included:

  • Increased Levels : Erythropoietin (EPO), ferritin, adiponectin, and leptin showed increased levels post-treatment.
  • Decreased Levels : Downregulation was observed in C-reactive protein (CRP), TNF-α, and other inflammatory cytokines .

These cytokine changes suggest a potential biomarker for monitoring treatment response.

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects. Common grade ≥3 adverse events include anemia (40%) and neutropenia (10%). Importantly, the incidence of non-hematologic adverse events was low .

Comparative Efficacy with Other JAK Inhibitors

This compound has been compared to ruxolitinib, another JAK inhibitor. While both drugs are effective in treating MF, this compound exhibits a broader kinase inhibition profile, potentially offering enhanced efficacy in patients who are resistant or intolerant to ruxolitinib. This differentiation is critical as it allows for personalized treatment strategies based on patient history and response .

Summary of Key Findings

Study/Trial Key Findings Clinical Implications
JAKARTA2Significant spleen volume reduction; symptom improvementEffective in both JAK-inhibitor naive and previously treated patients
Cytokine AnalysisIncreased EPO, ferritin; decreased CRP, TNF-αCytokine changes may serve as biomarkers for response
Safety ProfileAnemia (40%), neutropenia (10%)Generally well-tolerated with manageable side effects

Propriétés

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239483
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4µg/mL
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

936091-26-8
Record name Fedratinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936091-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedratinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fedratinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedratinib
Reactant of Route 2
Reactant of Route 2
Fedratinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fedratinib
Reactant of Route 4
Reactant of Route 4
Fedratinib
Reactant of Route 5
Reactant of Route 5
Fedratinib
Reactant of Route 6
Reactant of Route 6
Fedratinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.